molecular formula C7H6ClF3N2 B2892691 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-Pyrazole CAS No. 740807-81-2

4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-Pyrazole

Cat. No. B2892691
CAS RN: 740807-81-2
M. Wt: 210.58
InChI Key: OKKKJFMAJJOUNU-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole (4-Cl-5-CP-3-TFM-1H-Pz) is a pyrazole derivative that has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and drug development. 4-Cl-5-CP-3-TFM-1H-Pz is a highly versatile compound, with a variety of synthetic methods and applications in the laboratory. It has been used as a starting material for the synthesis of various drug molecules and has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Reactivity in Palladium-Catalyzed Arylations

Pyrazole derivatives, specifically those bearing cyclopropyl groups at the C3-position, have shown significant reactivity in palladium-catalyzed direct C4-arylations. This process allows for regioselective synthesis of C4-arylated pyrazoles without decomposing the cyclopropyl unit, demonstrating the compound's utility in creating complex organic architectures. The method tolerates a wide range of functional groups, indicating its versatility in synthetic chemistry applications (Sidhom et al., 2018).

Development of Fluorinated Pyrazoles

Fluorinated pyrazoles, including those with trifluoromethyl groups, are pivotal in medicinal chemistry as they serve as building blocks for further functionalization. Their synthesis involves monofluorination of specific ketones followed by condensation with hydrazines, highlighting the chemical flexibility and potential for creating diverse fluorinated compounds for various applications (Surmont et al., 2011).

Synthesis of Trifluoromethyl Pyrazoles

Copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles presents a method for preparing these compounds under mild conditions, offering moderate to excellent yields. The process showcases the compound's role in generating trifluoromethylated pyrazole derivatives efficiently, which can be useful in developing materials with specific electronic properties (Lu et al., 2019).

Cyclopropanation Catalysis

Pyrazole compounds, through their structural motifs, have been implicated in catalyzing the cyclopropanation of olefins. This catalytic activity highlights their utility in organic synthesis, particularly in the generation of cyclopropane derivatives which are valuable in various chemical industries (Maspero et al., 2003).

Fluorescent Dyes Development

The formation of compounds with pyrazole cores has been explored for the creation of highly fluorescent dyes. These dyes exhibit bright fluorescence in solution and potentially have applications in sensing, biological labeling, and optoelectronic devices. The synthesis involves cyclization processes that yield compounds with significant fluorescence properties (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name

4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-4-5(3-1-2-3)12-13-6(4)7(9,10)11/h3H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKKJFMAJJOUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-Pyrazole

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